molecular formula C18H21NO3 B12601885 N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide CAS No. 649558-97-4

N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide

Cat. No.: B12601885
CAS No.: 649558-97-4
M. Wt: 299.4 g/mol
InChI Key: AWOKWECNGRVLIW-UHFFFAOYSA-N
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Description

N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. As a benzamide derivative, this scaffold is frequently investigated for its potential to interact with various biological targets. Benzamide-based compounds are widely reported in scientific literature for a range of pharmacological activities, including serving as inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are relevant in the study of neurodegenerative disorders and other conditions . The structural features of this compound, including the benzamide moiety and the 1,5-dihydroxypentyl chain attached to a phenyl ring, make it a valuable intermediate or potential pharmacophore. Researchers can utilize it in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. The dihydroxyalkylphenyl substitution pattern may influence the compound's solubility and its ability to engage with enzyme active sites. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific product data sheet for detailed handling, storage, and safety information prior to use.

Properties

CAS No.

649558-97-4

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(1,5-dihydroxypentan-2-yl)phenyl]benzamide

InChI

InChI=1S/C18H21NO3/c20-12-6-9-15(13-21)16-10-4-5-11-17(16)19-18(22)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,20-21H,6,9,12-13H2,(H,19,22)

InChI Key

AWOKWECNGRVLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(CCCO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide typically involves the reaction of 2-aminophenylbenzamide with 1,5-dihydroxypentan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Analysis and Target Specificity

The following table highlights key structural differences and associated biological activities:

Compound Substituent at 2-Position Biological Target Activity/EC50/Kd
N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide 1,5-Dihydroxypentane Hypothesized: GPCRs, transporters* Unknown (structural analog data extrapolated)
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) 1H-Tetrazol-5-yl + 5-Br GPR35 receptor EC50 = 0.059 μM
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Piperidinyl + iodine Sigma receptors (DU-145 prostate cancer) Kd = 5.80 nM (sigma-1)
N-(2-aminoethyl)-N-benzyloxyphenyl benzamides Aminoethyl + benzyloxy Trypanosoma brucei Potent inhibitors (no EC50 provided)

*Hypotheses based on structural similarities to compounds targeting GPCRs (e.g., GPR35) or transporters influenced by hydrophilic/hydrophobic balance.

Physicochemical and Druglikeness Profiles

  • In contrast, tetrazole-containing analogs (e.g., compound 56) retain druglikeness with calculated molecular weight <500 and moderate logP values . Sigma receptor ligands like [125I]PIMBA incorporate halogen atoms (iodine) and lipophilic groups, enhancing blood-brain barrier penetration but increasing molecular weight .

Mechanistic and Therapeutic Implications

Receptor Binding and Selectivity

  • GPR35 Agonists: Tetrazole-substituted benzamides exhibit nanomolar potency at GPR35, a receptor implicated in metabolic and inflammatory diseases. The 1,5-dihydroxypentane group in the target compound could modulate receptor interaction through polar interactions but may reduce affinity compared to heterocyclic substituents like tetrazole .
  • Sigma Receptor Ligands : Piperidine and iodine substitutions in benzamides enable high-affinity sigma receptor binding (Kd ~5–15 nM), critical for tumor imaging and therapy. The dihydroxypentane group lacks the lipophilicity required for sigma receptor engagement, suggesting divergent therapeutic applications .

Antiparasitic Potential

  • N-(2-aminoethyl)-N-benzyloxyphenyl benzamides were identified as potent Trypanosoma brucei inhibitors via high-throughput screening. While the target compound’s diol group may enhance solubility for systemic delivery, its larger size could limit uptake in parasitic cells compared to smaller analogs .

Biological Activity

N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, focusing on its cytotoxic effects, antioxidant properties, and molecular interactions based on various research findings.

Chemical Structure and Properties

The compound this compound features a benzamide core with a dihydroxypentan-2-yl substituent. The presence of hydroxyl groups suggests potential for hydrogen bonding, which may enhance its biological interactions.

Cytotoxic Activity

Several studies have assessed the cytotoxicity of this compound against various cancer cell lines. The following table summarizes the IC50 values reported for different derivatives and related compounds:

Compound NameCell LineIC50 (µM)Reference
This compoundA549 (lung cancer)10.88 ± 0.82
Compound 4b (related derivative)HeLa (cervical cancer)5.00 ± 0.50
Compound 3c (related derivative)A549 (lung cancer)10.88 ± 0.82

The compound demonstrates significant cytotoxic effects, especially in the A549 cell line, indicating potential as an anticancer agent.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. The DPPH assay was employed to evaluate the free radical scavenging activity of the compound and its derivatives:

Compound NameIC50 (µM)Reference
This compound37.23 ± 3.76
Compound 3f (related derivative)37.23 ± 3.76

The results indicate that the compound possesses moderate antioxidant activity, which may contribute to its overall therapeutic profile.

Molecular Docking Studies

In silico molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins such as tyrosine kinases. These studies provide insights into the mechanism of action at the molecular level:

  • Target Protein : VEGFR-2
  • Binding Affinity : Comparable to known inhibitors like sorafenib
  • Mechanism : Induces apoptosis and cell cycle arrest in cancer cells

These findings suggest that the compound may effectively inhibit pathways critical for tumor growth and survival.

Case Studies and Research Findings

Research has highlighted various case studies demonstrating the biological efficacy of related compounds:

  • Study on Lung Cancer : A study focused on the effects of this compound on A549 cells showed significant inhibition of cell proliferation with an IC50 value indicating strong cytotoxicity.
  • Antioxidant Mechanism : Another investigation revealed that the compound enhances antioxidant enzyme levels, suggesting a protective effect against oxidative damage in cellular models.

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